Ethyl 2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enoate
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Overview
Description
Ethyl 2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enoate is a chemical compound with the molecular formula C16H11Cl2NO3. This compound is characterized by the presence of a cyano group, a dichlorophenyl group, and a furan ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of Ethyl 2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 3,4-dichlorobenzaldehyde in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, forming the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the cyano group to an amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles. Common reagents and conditions used in these reactions include bases, acids, and solvents like ethanol or methanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The dichlorophenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity.
Comparison with Similar Compounds
Ethyl 2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enoate can be compared with similar compounds such as:
Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate: Lacks the dichlorophenyl group, resulting in different chemical and biological properties.
Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate: Contains methoxy groups instead of chlorine atoms, affecting its reactivity and applications.
2-Cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate: The presence of nitro groups introduces additional reactivity and potential biological activities.
This compound stands out due to its unique combination of functional groups, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO3/c1-2-21-16(20)11(9-19)7-12-4-6-15(22-12)10-3-5-13(17)14(18)8-10/h3-8H,2H2,1H3/b11-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQPUQXVXQVTLI-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(O1)C2=CC(=C(C=C2)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(O1)C2=CC(=C(C=C2)Cl)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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